molecular formula C22H22N4O2S B2638762 N1-(1-phenylethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899952-20-6

N1-(1-phenylethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2638762
CAS RN: 899952-20-6
M. Wt: 406.5
InChI Key: MPPPNBKCATYGLJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrazole group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms . They are known for their diverse applications in medicinal chemistry and drug discovery .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrazole group attached to a phenylethyl group and a p-tolyl group. The exact structure would need to be determined through spectroscopic methods .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Pyrazoles can undergo a variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are stable compounds that are soluble in polar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrazole derivatives are biologically active and have diverse applications in the field of pharmaceutics and medicinal chemistry .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential applications, particularly in the field of medicinal chemistry. Pyrazoles are a promising class of compounds with a wide range of potential uses .

properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-14-8-10-17(11-9-14)26-20(18-12-29-13-19(18)25-26)24-22(28)21(27)23-15(2)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPPNBKCATYGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-phenylethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

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